molecular formula C16H21ClN6O3S2 B6426667 5-chloro-N-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}thiophene-2-sulfonamide CAS No. 2034410-72-3

5-chloro-N-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}thiophene-2-sulfonamide

Cat. No. B6426667
CAS RN: 2034410-72-3
M. Wt: 445.0 g/mol
InChI Key: SVFZEUCEXLNWNL-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}thiophene-2-sulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms and three carbon atoms. Attached to this ring would be the morpholinyl and pyrrolidinyl groups, as well as a sulfonamide group. The thiophene ring, which contains a sulfur atom, would also be a key feature of the molecule .


Chemical Reactions Analysis

As for the chemical reactions involving this compound, it’s difficult to provide specifics without more detailed information. The reactivity of the compound would likely be influenced by the presence of the various functional groups, including the triazine ring, the sulfonamide group, and the morpholinyl and pyrrolidinyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group and the heterocyclic rings could impact its solubility, while the chlorine atom could influence its reactivity .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical compound, appropriate precautions should be taken when handling it to minimize potential risks .

Mechanism of Action

Target of Action

The primary target of F6438-3870 is the Coagulation Factor X . This enzyme plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot. By targeting Factor X, F6438-3870 can influence the process of blood coagulation.

Mode of Action

It is known that the compound interacts with its target, factor x, in a way that inhibits its function . This inhibition can lead to a decrease in the formation of blood clots, which can be beneficial in conditions where clotting is a problem.

properties

IUPAC Name

5-chloro-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN6O3S2/c17-12-3-4-14(27-12)28(24,25)18-11-13-19-15(22-5-1-2-6-22)21-16(20-13)23-7-9-26-10-8-23/h3-4,18H,1-2,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFZEUCEXLNWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)CNS(=O)(=O)C3=CC=C(S3)Cl)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide

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